2,2-Diethylmorpholine

Description

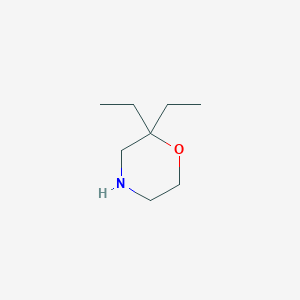

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASBQIGGDYZBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCO1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598711 | |

| Record name | 2,2-Diethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167947-91-3 | |

| Record name | 2,2-Diethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2,2-diethylmorpholine"

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-diethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique physicochemical properties and biological activities.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2,2-diethylmorpholine, a C2-disubstituted morpholine analog. We detail a robust synthetic strategy, present step-by-step experimental protocols, and outline a complete analytical workflow for structural verification and purity assessment. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, offering insights into the causality behind experimental choices and ensuring a reproducible and self-validating process.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a privileged structure in modern drug development.[1] Its presence can impart favorable properties to a molecule, including increased aqueous solubility, improved metabolic stability, and the ability to form critical hydrogen bonds with biological targets. The substitution pattern on the morpholine ring dictates its three-dimensional shape and electronic properties, allowing for fine-tuning of a compound's pharmacological profile.

Specifically, geminal disubstitution at the C2 position, as in 2,2-diethylmorpholine, introduces a significant steric footprint adjacent to the ring oxygen. This structural feature can be exploited to modulate receptor binding, influence conformational preferences, and block specific metabolic pathways, making it a valuable building block for creating novel therapeutic agents. This guide provides the necessary technical framework for the reliable synthesis and definitive characterization of this important chemical entity.

Synthetic Strategy and Rationale

The synthesis of substituted morpholines can be approached through several established routes.[2][3] A common and highly effective strategy involves the construction of the heterocyclic ring from an appropriately substituted amino alcohol precursor.[4][5] This method offers excellent control over the final substitution pattern.

Retrosynthetic Analysis

Our selected approach involves a two-step, one-pot sequence starting from the commercially available 2-amino-2-ethyl-1-butanol. The retrosynthetic breakdown is as follows: The target 2,2-diethylmorpholine can be formed via an intramolecular Williamson ether synthesis. This requires a precursor containing both a secondary amine and a terminal alcohol with a leaving group. This intermediate, in turn, is generated by the N-alkylation of 2-amino-2-ethyl-1-butanol with a two-carbon electrophile, such as 2-chloroethanol.

Proposed Synthetic Pathway

The forward synthesis consists of two key transformations occurring sequentially in the same reaction vessel:

-

N-Alkylation: 2-amino-2-ethyl-1-butanol is first deprotonated at the nitrogen using a non-nucleophilic base (e.g., sodium hydride) to form the corresponding amide. This nucleophile then attacks 2-chloroethanol to form the intermediate, N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol.

-

Intramolecular Cyclization: A second equivalent of a strong base is used to deprotonate the primary alcohol of the intermediate. The resulting alkoxide undergoes an intramolecular S N 2 reaction, displacing the chloride from the other arm of the molecule to form the morpholine ring. This cyclization is entropically favored due to the formation of a stable six-membered ring.

This pathway is advantageous because it utilizes readily available starting materials and follows well-established, high-yielding reaction principles analogous to the synthesis of similar structures like 2,2-dimethylmorpholine.[6]

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures.

Materials and Reagents:

-

2-Amino-2-ethyl-1-butanol (1.0 eq)

-

2-Chloroethanol (1.05 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-2-ethyl-1-butanol (1.0 eq) dissolved in anhydrous DMF.

-

First Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.

-

N-Alkylation: Add 2-chloroethanol (1.05 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to 90°C. Maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Second Deprotonation & Cyclization: Cool the mixture back to 0°C. Carefully add the second portion of sodium hydride (1.1 eq). Once the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for an additional 4-6 hours until the cyclization is complete.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer sequentially with water (3x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2,2-diethylmorpholine as a clear liquid.

Characterization Workflow and Data Interpretation

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures unambiguous structural elucidation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected signals for 2,2-diethylmorpholine in CDCl₃ are detailed below.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,2-Diethylmorpholine

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~0.85 | Triplet | 6H | -CH₂CH₃ |

| ~1.40 | Quartet | 4H | -CH₂ CH₃ | |

| ~2.70 | Triplet | 4H | -N-CH₂ - | |

| ~3.65 | Triplet | 4H | -O-CH₂ - | |

| ~1.80 | Broad Singlet | 1H | NH | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbons | ~8.0 | -CH₂CH₃ | ||

| ~25.0 | -CH₂ CH₃ | |||

| ~45.0 | -N-CH₂ - | |||

| ~60.0 | C (CH₂CH₃)₂ | |||

| ~68.0 | -O-CH₂ - |

Causality: The chemical shifts are predicted based on established principles. The protons and carbons on the methylene groups adjacent to the electronegative oxygen (~3.65 and ~68.0 ppm) and nitrogen (~2.70 and ~45.0 ppm) atoms are deshielded and appear further downfield.[8] The ethyl groups will show a characteristic triplet-quartet pattern.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 2: Key IR Absorptions for 2,2-Diethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1120 | Strong | C-O-C Stretch | Ether |

Causality: The presence of a secondary amine is confirmed by the N-H stretch. The strong C-O-C stretching band is a hallmark of the ether linkage within the morpholine ring.[9][10][11] The alkane C-H stretches confirm the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The expected molecular weight of 2,2-diethylmorpholine (C₈H₁₇NO) is 143.23 g/mol .[12] Electron ionization (EI) should show a molecular ion peak at m/z = 143.

-

Key Fragments: A prominent fragment would be observed at m/z = 114, corresponding to the loss of an ethyl group ([M-29]⁺), which is a common fragmentation pathway for alkyl-substituted compounds.

Safety and Handling

Professionals handling 2,2-diethylmorpholine or related compounds must adhere to strict safety protocols.

-

General Hazards: Morpholine derivatives are often corrosive and can cause severe skin burns and eye damage.[13][14] They may also be harmful if inhaled or swallowed.[14]

-

Handling: Always use this compound within a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has outlined a logical and robust methodology for the synthesis of 2,2-diethylmorpholine via the N-alkylation and subsequent intramolecular cyclization of 2-amino-2-ethyl-1-butanol. The detailed experimental protocol provides a clear path for laboratory execution. Furthermore, the comprehensive characterization workflow, utilizing NMR, IR, and MS, establishes a self-validating system to confirm the structure and purity of the final product. By understanding the rationale behind each step, from synthetic strategy to analytical interpretation, researchers are well-equipped to produce and validate this valuable chemical building block for applications in drug discovery and beyond.

References

- Benchchem. The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.

- Trofimov, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.

- Trofimov, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.

- NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.

- Benchchem. Side reactions and byproduct formation in morpholine synthesis.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

- Reddy, C. R., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. PubMed.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.

- Organic Chemistry Portal. (2024). Synthesis of morpholines.

- Jones, W. M. (1957). Process of producing morpholine from diethanolamine. U.S. Patent 2,777,846.

- Fisher Scientific. (2010). Safety Data Sheet - Methylmorpholine.

- Dissertation. (n.d.). The Study on the Preparation of Morpholine.

- Fisher Scientific. (2011). Safety Data Sheet - 2,6-Dimethylmorpholine.

- Benchchem. Troubleshooting guide for the synthesis of morpholine compounds.

- Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.

- CDN Isotopes. Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet - 4-(2-Aminoethyl)morpholine.

- Singh, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.

- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.

- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum...

- National Institute of Standards and Technology. Morpholine - IR Spectrum. NIST WebBook.

- CymitQuimica. 2,2-Diethylmorpholine.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine [webbook.nist.gov]

- 12. 2,2-Diethylmorpholine | CymitQuimica [cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-diethylmorpholine

This guide provides a comprehensive framework for the characterization of the physicochemical properties of 2,2-diethylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the experimental methodologies required to ascertain these critical parameters, thereby ensuring scientific rigor and enabling reproducible research. Given the limited availability of published data for this specific molecule, this guide emphasizes the how-to of property determination, providing both theoretical grounding and practical, field-tested protocols.

Introduction to 2,2-diethylmorpholine

2,2-diethylmorpholine is a substituted morpholine, a heterocyclic compound featuring both an amine and an ether functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The introduction of two ethyl groups at the C2 position creates a quaternary carbon center, which can influence the molecule's conformation, steric hindrance, and ultimately its biological activity and physical properties.

A thorough understanding of its physicochemical properties is a prerequisite for any meaningful application, from designing synthetic routes to formulating it for biological assays. This guide will detail the experimental pathways to elucidating these properties.

Molecular Structure and Basic Properties

Before delving into experimental determination, it is essential to establish the foundational properties of 2,2-diethylmorpholine derived from its chemical structure.

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

Chemical Structure:

(Et = -CH₂CH₃)

These basic identifiers are the starting point for all subsequent analyses.

Boiling Point Determination

The boiling point is a fundamental physical property that provides an indication of the volatility of a liquid. For a novel or uncharacterized compound like 2,2-diethylmorpholine, experimental determination is necessary.

Theoretical Considerations

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] The intermolecular forces at play, such as van der Waals forces and, in the case of morpholines, the potential for hydrogen bonding through the N-H group, will significantly influence this property. For comparison, the boiling point of the related compound N-ethylmorpholine is approximately 139 °C.[2][3] Due to the increased molecular weight and potentially different packing of 2,2-diethylmorpholine, its boiling point is expected to be in a similar or slightly higher range.

Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

This method is advantageous as it requires only a small amount of the sample.[4]

Materials:

-

2,2-diethylmorpholine sample

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of 2,2-diethylmorpholine into the small test tube.

-

Capillary Insertion: Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[4]

-

Validation: Repeat the measurement to ensure accuracy.

Data Presentation

| Property | N-ethylmorpholine (Reference) | 2,2-diethylmorpholine (Experimental) |

| Boiling Point | 139 °C[2][3] | To be determined |

Experimental Workflow: Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Acid Dissociation Constant (pKa)

The pKa value is a critical parameter for any compound with ionizable groups, as it dictates the extent of ionization at a given pH. This, in turn, influences solubility, membrane permeability, and receptor binding. As a secondary amine, the nitrogen atom in the morpholine ring of 2,2-diethylmorpholine is basic and can be protonated. The pKa of its conjugate acid is a measure of this basicity.[6]

Theoretical Considerations

The pKa of the conjugate acid of an amine reflects the equilibrium between the protonated and unprotonated forms. A higher pKa indicates a stronger base.[6] For reference, the pKa of the conjugate acid of N-ethylmorpholine is approximately 7.67.[3] The electronic and steric effects of the two ethyl groups at the C2 position in 2,2-diethylmorpholine may influence the basicity of the nitrogen atom. Potentiometric titration is a reliable and widely used method for determining the pKa of amines.[7][8][9]

Experimental Protocol: Potentiometric Titration

Materials:

-

2,2-diethylmorpholine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2,2-diethylmorpholine and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).[9]

Data Presentation

| Property | N-ethylmorpholine (Reference) | 2,2-diethylmorpholine (Experimental) |

| pKa | 7.67[3] | To be determined |

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. A comprehensive solubility profile in various solvents is essential for formulation development, reaction condition optimization, and predicting bioavailability.

Theoretical Considerations

The "like dissolves like" principle is a useful starting point. The morpholine ring contains both a polar ether linkage and a basic nitrogen atom, which can act as a hydrogen bond acceptor (the oxygen) and donor/acceptor (the N-H group). The diethyl substituents are nonpolar. Therefore, 2,2-diethylmorpholine is expected to have some solubility in both polar and nonpolar solvents. N-ethylmorpholine is moderately soluble in water.[2][10]

Experimental Protocol: Qualitative Solubility Testing

Materials:

-

2,2-diethylmorpholine sample

-

A range of solvents:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

-

Test tubes

-

Vortex mixer

Procedure:

-

Sample Addition: To a series of test tubes, add a small, consistent amount of 2,2-diethylmorpholine (e.g., 10 mg or 10 µL).[11]

-

Solvent Addition: Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube.

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for a set period (e.g., 1 minute).

-

Observation: Visually inspect each tube for the presence of a single, clear phase (soluble) or two distinct phases/undissolved solid (insoluble).[12][13]

-

Classification: If soluble, the compound can be further classified as "freely soluble," "soluble," etc., by determining the amount of solvent required to dissolve a given amount of solute.

Data Presentation

| Solvent | Polarity | Expected Solubility of 2,2-diethylmorpholine |

| Water | Polar, Protic | To be determined |

| Methanol | Polar, Protic | To be determined |

| Dichloromethane | Nonpolar | To be determined |

| Toluene | Nonpolar | To be determined |

| Hexane | Nonpolar | To be determined |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 2,2-diethylmorpholine is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the morpholine ring. The protons on the carbons adjacent to the oxygen will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen.[14][15][16] The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at C2, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the morpholine ring at C3, C5, and C6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: As a secondary amine, a single, weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹.[17][18]

-

C-H Stretch: Strong bands corresponding to the sp³ C-H stretching of the ethyl and morpholine ring methylene groups will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A strong band characteristic of the C-O-C ether linkage is expected in the 1250-1020 cm⁻¹ region.[17]

-

C-N Stretch: A weak to medium intensity band for the C-N stretch is also expected in the fingerprint region.[17]

2,2-diethylmorpholine is a tertiary amine, and as such, it will not exhibit an N-H stretching band.[19][20] The most prominent features will be the C-H stretching and the C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[21][22] Therefore, the molecular ion peak (M⁺) for 2,2-diethylmorpholine (C₈H₁₇NO) should be observed at an m/z of 143.

-

Fragmentation: Cyclic amines often show a strong molecular ion peak. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[21][23][24] For 2,2-diethylmorpholine, this could involve the loss of an ethyl radical to form a stable iminium ion.

Synthesis and Purity Assessment

The synthesis of 2,2-disubstituted morpholines can be achieved through various synthetic routes.[25][26][27] A potential route to 2,2-diethylmorpholine could involve the cyclization of an appropriate amino alcohol precursor. Purity assessment of the synthesized compound is critical and can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The spectroscopic methods described above (NMR, IR) are also essential for confirming the identity and purity of the final product.

Conclusion

This technical guide has outlined a comprehensive, methodology-focused approach to characterizing the physicochemical properties of 2,2-diethylmorpholine. By following the detailed experimental protocols for determining the boiling point, pKa, and solubility, and by applying the principles of spectroscopic analysis, researchers can generate the robust and reliable data necessary for advancing their work in drug discovery and development. The emphasis on experimental determination provides a practical framework for the scientific investigation of this and other novel chemical entities.

References

-

Antal, B., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 659-662. Available at: [Link][14]

-

Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. Available at: [Link][25][26]

-

FTIR Analysis. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link][19]

-

PubChem. N-Ethylmorpholine. National Institutes of Health. Available at: [Link][10]

-

JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link][21]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link][20]

-

Cheméo. Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Available at: [Link][28]

-

Amines & Plasticizers Limited. N-Ethyl Morpholine* (NEM). Available at: [Link][29]

-

Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. DOI:10.1039/D2QO00390B. Available at: [Link][26]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link][30]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link][15]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link][17]

-

ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link][31]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link][23]

-

Michigan State University. Amine infrared spectra. Available at: [Link][18]

-

ResearchGate. (2019). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Available at: [Link][7]

-

ResearchGate. ¹H NMR signals for methylene protons of morpholine group. Available at: [Link][16]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. Available at: [Link][32]

-

Mansoura University. (2024). Solubility test for Organic Compounds. Available at: [https://www.mu.edu.eg/faculty/pharmacy/dpts/ph-ch/135/2_Solubility test.pdf]([Link] test.pdf)[11]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link][24]

-

YouTube. (2021). Solubility test/ Organic lab. Available at: [Link][33]

-

PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Available at: [Link][34]

-

MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. Available at: [Link][8]

-

Organic Chemistry Portal. Morpholine synthesis. Available at: [Link][27]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link][12]

-

ResearchGate. (2018). How to determine the solubility of a substance in an organic solvent ?. Available at: [Link][13]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [https://www.smc.edu/academics/academic-departments/physical-sciences/chemistry/resources/experiments/Solubility of Organic and Inorganic Compounds.pdf]([Link] of Organic and Inorganic Compounds.pdf)[35]

-

NIH. (2010). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link][9]

-

Science of Synthesis. (2010). Multicomponent approach in the synthesis of 2,2,6-trisubstituted morpholine derivatives. Thieme. Available at: [Link][36]

-

University of Calgary. BOILING POINT DETERMINATION. Available at: [Link][1]

-

Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link][22]

-

PubChem. 2-Methylmorpholine. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Available at: [Link][37]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link][6]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link][4]

-

chymist.com. Micro Boiling Point Determination. Available at: [Link][5]

-

PubChem. 2-Ethylmorpholine. National Institutes of Health. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]

-

Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available at: [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 3. N-Ethylmorpholine CAS#: 100-74-3 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Video: Mass Spectrometry of Amines [jove.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. GCMS Section 6.15 [people.whitman.edu]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. Morpholine synthesis [organic-chemistry.org]

- 28. N-Ethylmorpholine (CAS 100-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 29. amines.com [amines.com]

- 30. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. youtube.com [youtube.com]

- 34. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. chem.ws [chem.ws]

- 36. lookchem.com [lookchem.com]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-diethylmorpholine (CAS No. 167947-91-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-diethylmorpholine, a substituted morpholine of interest in synthetic and medicinal chemistry. While specific literature on this exact compound is sparse, this document consolidates available data and provides expert insights based on established chemical principles and analogous compounds. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, predicted analytical data, safety and handling, and its potential, yet underexplored, role in drug discovery.

Introduction to 2,2-diethylmorpholine: A Structurally Intriguing Scaffold

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry. The morpholine ring, with its ether and secondary amine functionalities, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The introduction of gem-diethyl substitution at the 2-position of the morpholine ring, as in 2,2-diethylmorpholine, creates a unique steric and electronic environment. This substitution pattern can influence the molecule's conformation, basicity, and interactions with biological targets.

While 2,2-diethylmorpholine itself is not yet extensively documented in the scientific literature, its structural motifs are of significant interest to chemists exploring novel chemical space for drug discovery. This guide aims to provide a foundational understanding of this compound, enabling researchers to explore its potential applications.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

A compilation of the known and predicted physicochemical properties of 2,2-diethylmorpholine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 167947-91-3 | Multiple Chemical Suppliers |

| Molecular Formula | C₈H₁₇NO | Multiple Chemical Suppliers |

| Molecular Weight | 143.23 g/mol | Multiple Chemical Suppliers |

| Appearance | Liquid (predicted) | Inferred from similar compounds |

| Boiling Point | 190.4 °C at 760 mmHg (predicted) | Molchemical[1] |

| Purity | Typically available at 95-96% | AK Scientific, Inc.[2], Molchemical[1] |

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following are predicted spectroscopic characteristics for 2,2-diethylmorpholine. These predictions are based on the analysis of its chemical structure and comparison with data for morpholine and other substituted morpholines.

2.2.1. ¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of 2,2-diethylmorpholine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Morpholine Ring Protons: The four protons on the carbons adjacent to the oxygen (C5-H and C6-H) and the two protons on the carbon adjacent to both the nitrogen and the gem-diethyl group (C3-H) will likely appear as complex multiplets in the range of 2.5 - 4.0 ppm . The protons closer to the electronegative oxygen atom (C5-H and C6-H) would be expected downfield compared to the C3-H protons.

-

Ethyl Group Protons: The two ethyl groups will give rise to a quartet and a triplet. The methylene protons (-CH₂-) of the ethyl groups are expected to appear as a quartet around 1.4 - 1.7 ppm . The methyl protons (-CH₃) will likely be observed as a triplet further upfield, around 0.8 - 1.1 ppm .

-

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can vary significantly depending on the solvent and concentration, but it typically appears between 1.0 - 3.0 ppm .

2.2.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Morpholine Ring Carbons: The carbon atoms of the morpholine ring are expected in the range of 45 - 75 ppm . The carbons adjacent to the oxygen atom (C5 and C6) will be the most downfield. The carbon bearing the gem-diethyl groups (C2) will be a quaternary carbon and is expected to have a chemical shift in the range of 60 - 75 ppm . The carbon adjacent to the nitrogen (C3) will likely appear around 45 - 55 ppm .

-

Ethyl Group Carbons: The methylene carbons (-CH₂-) of the ethyl groups are predicted to be in the 25 - 35 ppm range, while the methyl carbons (-CH₃) will be the most upfield, appearing around 8 - 15 ppm .

2.2.3. IR (Infrared) Spectroscopy

The IR spectrum of 2,2-diethylmorpholine should display characteristic absorption bands for its functional groups.

-

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300 - 3500 cm⁻¹ , characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands from the stretching vibrations of the C-H bonds in the ethyl groups and the morpholine ring will be present in the 2850 - 3000 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic C-O-C stretching band for the ether linkage is expected in the 1050 - 1150 cm⁻¹ range.

-

N-H Bend: A bending vibration for the N-H bond may be observed around 1550 - 1650 cm⁻¹ .

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 2,2-diethylmorpholine would be observed at an m/z of 143. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) and cleavage of the morpholine ring.

Synthesis of 2,2-diethylmorpholine: Plausible Synthetic Strategies

Route 1: N-Alkylation and Intramolecular Williamson Ether Synthesis

This two-step, one-pot approach is a classical and reliable method for constructing the morpholine ring. It involves the initial N-alkylation of a suitable amino alcohol with a halo-alcohol, followed by a base-mediated intramolecular cyclization.

Workflow Diagram for Route 1:

Caption: N-Alkylation and Williamson Ether Synthesis Route.

Detailed Experimental Protocol (Proposed):

-

N-Alkylation:

-

To a solution of 2-amino-2-ethyl-1-butanol (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred for approximately 30 minutes at 0 °C to facilitate the formation of the alkoxide.

-

2-Chloroethanol (1.05 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the N-(2-hydroxyethyl)-2-amino-2-ethyl-1-butanol intermediate.

-

-

Intramolecular Cyclization:

-

Upon completion of the N-alkylation step, a stronger base such as sodium hydride (an additional 1.1 equivalents) is carefully added to the reaction mixture to promote the intramolecular Williamson ether synthesis.

-

The reaction is stirred at an elevated temperature (e.g., 80-100 °C) until the cyclization is complete, as determined by analytical monitoring.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-diethylmorpholine.

-

Route 2: Cyclization via Reaction with Ethylene Oxide

This method offers a more direct and atom-economical approach to the synthesis of 2,2-diethylmorpholine. It involves the direct reaction of the amino alcohol with ethylene oxide.

Workflow Diagram for Route 2:

Sources

The Pivotal Role of 2,2-Disubstitution in the Biological Activity of Morpholine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1][2] Its advantageous physicochemical properties, including improved solubility and metabolic stability, have cemented its status as a privileged scaffold in drug design.[1][3] This guide delves into the nuanced yet profound impact of a specific substitution pattern—geminal substitution at the C-2 position—on the biological activity of the morpholine core. The introduction of two substituents at this position creates a quaternary center, significantly influencing the molecule's conformation, steric profile, and interactions with biological targets.[4][5] We will explore the diverse pharmacological activities of 2,2-disubstituted morpholines, from antimicrobial and anticancer to central nervous system (CNS) modulation, and provide detailed experimental protocols for their evaluation.

The Architectural Advantage: Why 2,2-Disubstitution Matters

The morpholine scaffold itself offers a unique combination of features. The endocyclic nitrogen is typically basic, while the ether oxygen can act as a hydrogen bond acceptor.[3] This duality allows for a range of interactions with biological macromolecules. The introduction of substituents at the C-2 position dramatically expands the chemical space and potential for specific biological targeting.

2,2-disubstitution, in particular, imparts several key characteristics:

-

Stereochemical Complexity: The creation of a quaternary stereocenter at the C-2 position introduces a fixed three-dimensional arrangement of the substituents.[4][5] This can lead to enhanced binding affinity and selectivity for specific biological targets, as the molecule is pre-organized in a conformation that may be more favorable for interaction.

-

Steric Hindrance: The geminal substituents can provide steric bulk that influences the overall shape of the molecule. This can be exploited to modulate interactions with off-target proteins, potentially reducing side effects.

-

Modulation of Physicochemical Properties: The nature of the C-2 substituents can be tailored to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The synthesis of these complex structures has been a focus of organic chemistry, with various methods developed to control the stereochemistry at the C-2 position.[4][5][6]

A Spectrum of Biological Activities

The unique structural features of 2,2-disubstituted morpholines have led to their investigation across a wide array of therapeutic areas.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Morpholine derivatives have shown promise in this area, and the 2,2-disubstitution pattern can enhance this activity.[7][8][9] For instance, certain 2,2-disubstituted morpholines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism of action can vary but often involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Anticancer Activity

In the realm of oncology, 2,2-disubstituted morpholines have emerged as a promising class of compounds.[11][12][13] Their cytotoxic effects against various cancer cell lines are often attributed to the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.[12][13] The specific substituents at the C-2 position play a crucial role in determining the potency and selectivity of these anticancer effects.

Central Nervous System (CNS) Activity

The ability of a molecule to cross the blood-brain barrier (BBB) is a critical prerequisite for CNS-active drugs. The physicochemical properties of the morpholine ring can be modulated by 2,2-disubstitution to enhance BBB permeability.[3][14] Consequently, 2,2-disubstituted morpholines have been investigated for a range of CNS applications, including as potential treatments for neurodegenerative diseases and mood disorders.[3][15] Their mechanisms of action can involve the modulation of neurotransmitter receptors or the inhibition of enzymes implicated in neurological pathologies.[15]

Experimental Evaluation of Biological Activity

A thorough and systematic evaluation of the biological activity of novel 2,2-disubstituted morpholines is essential for their development as therapeutic agents. The following section provides detailed protocols for key in vitro assays.

Assessment of Antimicrobial Activity

A fundamental step in characterizing a new compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC).[16]

Protocol: Broth Microdilution Assay for MIC Determination [17][18]

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at the appropriate temperature (e.g., 37°C) with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2,2-disubstituted morpholine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at the appropriate temperature for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: MIC Values of 2,2-Disubstituted Morpholine Derivatives

| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |

| Staphylococcus aureus | Positive | Vancomycin | |||

| Escherichia coli | Negative | Ciprofloxacin | |||

| Pseudomonas aeruginosa | Negative | Gentamicin |

Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[19][20]

Protocol: MTT Assay for Cytotoxicity Assessment [17]

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a predetermined density.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2,2-disubstituted morpholine derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Presentation: IC₅₀ Values of 2,2-Disubstituted Morpholine Derivatives

| Compound ID | Cancer Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

| MCF-7 | 48 | ||

| A549 | 48 | ||

| SH-SY5Y | 48 |

Preliminary Assessment of CNS Activity

Predicting the ability of a compound to cross the blood-brain barrier is a critical step in the development of CNS drugs. In silico models and in vitro assays can provide initial insights.[21][22]

Conceptual Workflow: In Silico and In Vitro BBB Permeability Assessment

Caption: A conceptual workflow for assessing the potential CNS activity of 2,2-disubstituted morpholines.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,2-disubstituted morpholines is intricately linked to the nature of the substituents at the C-2 position.[23][24] A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

Key considerations for SAR studies include:

-

Size and Lipophilicity of Substituents: The size and hydrophobicity of the C-2 substituents can significantly impact binding affinity and cell permeability.

-

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the basicity of the morpholine nitrogen and the overall electronic profile of the molecule.

-

Stereochemistry: As mentioned earlier, the absolute configuration at the C-2 position can be a critical determinant of biological activity.

Illustrative SAR Pathway

Caption: A generalized workflow for elucidating the structure-activity relationship of 2,2-disubstituted morpholines.

Conclusion and Future Directions

The 2,2-disubstituted morpholine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The unique structural constraints and opportunities for diversification offered by this substitution pattern have already yielded compounds with significant antimicrobial, anticancer, and CNS activities. Future research in this area should focus on the continued exploration of novel synthetic methodologies to access a wider range of structurally diverse 2,2-disubstituted morpholines. Furthermore, a deeper understanding of the molecular mechanisms of action and the development of robust SAR models will be critical for the rational design of next-generation drug candidates based on this versatile and powerful scaffold.

References

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.

- In Vitro Assays for Screening Small Molecules. PubMed.

- Learning to identify CNS drug action and efficacy using multistudy fMRI data.

- Bioassays for anticancer activities. Semantic Scholar.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00390B.

- Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers.

- (PDF) Bioassays for Anticancer Activities. ResearchGate.

- Cns stimulants and depressants screening models. PPTX - Slideshare.

- Morpholine synthesis. Organic Chemistry Portal.

- Synthesis of novel substituted morpholine derivatives for anticancer activity.

- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

- Multicomponent approach in the synthesis of 2,2,6-trisubstituted morpholine derivatives.

- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.

- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF - ResearchGate.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.

- Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience - ACS Publications.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- Synthesis and Structure−Activity Relationship of 4-Substituted 2-(2-Acetyloxyethyl)-8-(morpholine- 4-sulfonyl)pyrrolo[3,4- c ]quinoline- 1,3-diones as Potent Caspase-3 Inhibitors. ResearchGate.

- (PDF) morpholine antimicrobial activity. ResearchGate.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC - PubMed Central.

- Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study. PubMed.

- (A) Antimicrobial morpholine contained agtents reported before; (B) the... Download Scientific Diagram. ResearchGate.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 23. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Diethylmorpholine: A Frontier Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] While various substitutions on this privileged scaffold have been extensively explored, the gem-diethyl motif at the C2 position remains a largely untapped frontier. This technical guide provides a comprehensive analysis of 2,2-diethylmorpholine as a novel scaffold. We will delve into its synthetic feasibility, project its unique physicochemical and metabolic profile by drawing parallels with the well-studied gem-dimethyl analog, and propose its potential applications in addressing contemporary therapeutic challenges. This document serves as a foundational resource for researchers poised to explore the promising, yet uncharted, territory of 2,2-diethylmorpholine in drug discovery.

The Morpholine Scaffold: A Legacy of Success in Drug Design

The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[1][3] Its prevalence is not coincidental but rather a testament to its advantageous properties. The endocyclic oxygen atom is a hydrogen bond acceptor, enhancing interactions with biological targets, while the nitrogen atom's basicity can be modulated to optimize solubility and permeability.[4] Furthermore, the morpholine ring is generally associated with improved metabolic stability compared to more labile moieties, a critical attribute in lead optimization.[2]

The chair-like conformation of the morpholine ring also provides a rigid scaffold, enabling the precise positioning of substituents to interact with target proteins. This combination of desirable traits has led to its incorporation in drugs spanning a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6]

The gem-Dialkyl Effect: Enhancing Potency and Stability

The introduction of a gem-dialkyl group, particularly a gem-dimethyl group, on a scaffold is a well-established strategy in medicinal chemistry to enhance the properties of a drug candidate.[7] This substitution can lead to several beneficial effects:

-

Increased Potency: The Thorpe-Ingold effect suggests that gem-dialkylation can restrict conformational flexibility, pre-organizing the molecule into a bioactive conformation and thus enhancing binding affinity to the target.[7]

-

Improved Metabolic Stability: The quaternary carbon created by the gem-dialkyl group is sterically hindered and lacks a proton, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug.

-

Modulation of Physicochemical Properties: The addition of alkyl groups increases lipophilicity, which can be fine-tuned to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

While the gem-dimethyl group is the most studied, the use of a gem-diethyl group in the 2,2-diethylmorpholine scaffold offers a unique opportunity to further explore these advantages with potentially distinct outcomes.

Synthesis of the 2,2-Diethylmorpholine Scaffold: Proposed Methodologies

While specific literature on the synthesis of 2,2-diethylmorpholine is sparse, established methods for the synthesis of substituted morpholines can be readily adapted.[8][9] The most plausible synthetic routes would likely start from 2-amino-2-ethyl-1-butanol.

Two-Step, One-Pot Synthesis

A common and efficient method for morpholine synthesis involves the N-alkylation of an amino alcohol followed by intramolecular cyclization.[10]

Experimental Protocol:

-

N-alkylation: To a solution of 2-amino-2-ethyl-1-butanol (1.0 eq) in a suitable solvent such as DMF or DMSO, a base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. 2-Chloroethanol (1.05 eq) is then added dropwise, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

Cyclization: The reaction progress is monitored by TLC or GC-MS. Upon completion of the N-alkylation, a stronger base (e.g., sodium hydride, 1.1 eq) is added to facilitate the intramolecular Williamson ether synthesis to form the 2,2-diethylmorpholine ring.

-

Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Diagram of the Proposed Two-Step, One-Pot Synthesis:

Caption: One-pot synthesis using ethylene oxide.

Predicted Physicochemical and Pharmacokinetic Profile of 2,2-Diethylmorpholine Derivatives

Based on the known properties of the morpholine scaffold and the influence of gem-dialkyl substitution, we can project the following characteristics for drug candidates incorporating the 2,2-diethylmorpholine moiety:

| Property | Predicted Characteristic | Rationale |

| Lipophilicity (logP) | Increased compared to unsubstituted or gem-dimethyl morpholine. | The two ethyl groups contribute significantly to the lipophilicity of the molecule. |

| Aqueous Solubility | Potentially decreased compared to less substituted analogs. | The increased lipophilicity may reduce aqueous solubility. This can be modulated by other substituents on the molecule. |

| Metabolic Stability | High | The quaternary carbon at the C2 position is resistant to oxidative metabolism. The ethyl groups may offer greater steric hindrance than methyl groups, further protecting the ring from metabolism. |

| Permeability | Potentially enhanced | The increased lipophilicity can improve passive diffusion across biological membranes, including the blood-brain barrier. [4] |

| Basicity (pKa) | Similar to other N-substituted morpholines. | The gem-diethyl substitution at C2 is not expected to significantly alter the pKa of the distal nitrogen atom. |

Potential Therapeutic Applications of the 2,2-Diethylmorpholine Scaffold

The unique combination of properties offered by the 2,2-diethylmorpholine scaffold makes it an attractive candidate for exploration in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The predicted enhancement in lipophilicity and permeability could be leveraged for the development of novel drugs targeting CNS diseases, where crossing the blood-brain barrier is a major challenge. [4]* Oncology: The metabolic stability of the scaffold could lead to drugs with improved pharmacokinetic profiles and longer duration of action, which is often desirable for anti-cancer agents. [6]* Infectious Diseases: The morpholine scaffold is present in several antimicrobial and antifungal agents. [5]The 2,2-diethyl substitution could be explored to develop new agents with improved potency and resistance profiles.

Future Research Directions

The 2,2-diethylmorpholine scaffold represents a significant opportunity for innovation in medicinal chemistry. To unlock its full potential, the following areas of research are critical:

-

Development and Optimization of Synthetic Routes: Establishing efficient and scalable synthetic protocols is the first and most crucial step.

-

Comprehensive Physicochemical Profiling: Experimental determination of logP, solubility, and pKa for a series of 2,2-diethylmorpholine-containing compounds is necessary to validate the predicted properties.

-

In Vitro ADME Studies: A thorough investigation of the metabolic stability of this scaffold in liver microsomes and hepatocytes will provide essential data for its application in drug design.

-

Library Synthesis and Biological Screening: The synthesis of a diverse library of 2,2-diethylmorpholine derivatives and their screening against a wide range of biological targets will be key to identifying novel therapeutic leads.

Conclusion

The 2,2-diethylmorpholine scaffold, while currently underexplored, holds considerable promise for the development of next-generation therapeutics. By building upon the established success of the morpholine ring and the strategic advantages of gem-dialkyl substitution, medicinal chemists have a unique opportunity to design novel drug candidates with potentially superior efficacy, safety, and pharmacokinetic profiles. This guide serves as a call to action for the research community to investigate and harness the untapped potential of this intriguing molecular framework.

References

- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Google Patents.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Journal name, if available, otherwise source]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at: [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. (2010). Current Medicinal Chemistry, 17(29), 3422-30. Available at: [Link]

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). [Journal name, if available, otherwise source]

- A review on pharmacological profile of Morpholine derivatives.

-

Org. Synth. 2005, 82, 80. Organic Syntheses. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

- (PDF) Morpholines. Synthesis and Biological Activity.

- US4647663A - Synthesis of morpholine. Google Patents.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(15), 2249-2264. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. Available at: [Link]

- EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine. Google Patents.

- US4504363A - Preparation of cis-2,6-dimethylmorpholine. Google Patents.

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Medicinal Chemistry Research, 28(3), 346-356. Available at: [Link]

-

Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1987). Journal of Medicinal Chemistry, 30(8), 1339-44. Available at: [Link]

-

Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. (2021). European Journal of Medicinal Chemistry, 210, 113013. Available at: [Link]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023). Virology, 587, 109867. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2,2-diethylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2,2-diethylmorpholine (CAS No. 167947-91-3). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to present the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols, data interpretation, and mechanistic explanations are provided to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and related heterocyclic compounds.

Introduction: The Structural Imperative

2,2-diethylmorpholine is a substituted heterocyclic amine belonging to the morpholine family. Morpholine and its derivatives are versatile building blocks in medicinal chemistry and materials science, often imparting desirable physicochemical properties such as increased water solubility and metabolic stability to parent molecules[1]. Accurate structural confirmation is the bedrock of any chemical research, from discovery to application. Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture, making them indispensable tools.

This guide addresses the structural characterization of 2,2-diethylmorpholine through a multi-technique spectroscopic approach. Given that experimental spectra for this specific molecule are not widely published in scientific databases like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS)[2][3][4][5], we will employ a predictive methodology. The predicted data herein are generated based on established algorithms that consider the intricate electronic environments of the nuclei and bonds within the molecule, offering a highly reliable approximation of experimental results[6]. This approach, grounded in first principles and validated by extensive data on analogous structures, provides a powerful and scientifically rigorous alternative for structural analysis.

Molecular Structure of 2,2-diethylmorpholine